molecular formula C22H18N2O2 B2554760 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-22-2

4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2554760
CAS No.: 952861-22-2
M. Wt: 342.398
InChI Key: SDTVVUHRFBXWKZ-UHFFFAOYSA-N
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Description

4-(4-Benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic quinoxalinone derivative intended for research and development purposes. This compound is part of the 3,4-dihydroquinoxalin-2(1H)-one chemical class, a scaffold recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets . The core quinoxalinone structure is a bicyclic system featuring a benzene ring fused to a pyrazine ring, which provides a versatile framework for chemical modification and interaction with enzymes and receptors . Quinoxalinone-based compounds, including various 3,4-dihydroquinoxalin-2(1H)-one analogs, have been the subject of extensive research for their broad spectrum of pharmacological activities. Scientific literature reports derivatives of this heterocyclic system exhibiting antimicrobial , anticancer , anti-inflammatory , and antidiabetic properties . The specific 4-benzylbenzoyl substitution on this molecule is designed to explore structure-activity relationships and potentially enhance its interaction with specific biological targets, a common strategy in lead compound optimization . The presence of the carbonyl group and nitrogen atoms in the structure imparts specific electronic properties that are crucial for its potential biological activity and makes it a valuable intermediate in organic synthesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for comprehensive safety data and handling procedures before use.

Properties

IUPAC Name

4-(4-benzylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-21-15-24(20-9-5-4-8-19(20)23-21)22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTVVUHRFBXWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate benzylbenzoyl derivatives with quinoxalinone precursors. One common method includes the reaction of 4-benzylbenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoxalinones.

Scientific Research Applications

4-(4-Benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The benzylbenzoyl moiety can interact with hydrophobic pockets in proteins, while the quinoxalinone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at the N4 Position

The N4 substituent is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound N4 Substituent Key Properties/Activities Reference
27a Thiophene-2-carbonyl 80% yield, 136–137°C mp; antitumor activity (mechanism unspecified)
27b Furan-2-carbonyl 93% yield, 132–134°C mp; higher yield but similar thermal stability to 27a
27c Nicotinoyl 23% yield, 158–159°C mp; lower yield suggests synthetic challenges
13d (scaffold-hopped analog) Quinazolin-4-yl GI50 = 4.6–9.6 nM (antitumor); improved aqueous solubility vs. lead 2a
C14 (dicarboxylic derivative) Phenyl + carboxylic acid Enhanced sGC binding (ΔGest = -15.65 kcal/mol); 70% stability in docking studies
Target Compound 4-Benzylbenzoyl Predicted higher lipophilicity (log P) due to bulky aromatic group; synthetic yield unknown

Analysis :

  • Synthetic Accessibility: The target compound’s 4-benzylbenzoyl group may require multi-step synthesis, similar to nicotinoyl derivative 27c, which had a low yield (23%) due to steric hindrance .
  • Biological Activity : Analogs like 13d and C14 demonstrate that bulkier substituents (e.g., quinazolin-4-yl or phenyl-carboxylic acid) enhance target engagement (e.g., tubulin or sGC binding). The benzylbenzoyl group in the target compound could similarly exploit hydrophobic pockets but lacks direct activity data .
  • Physicochemical Properties: The benzylbenzoyl group likely increases molecular weight (C24H20N2O2 vs.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Polar substituents (e.g., carboxylic acids in C14 ) improve solubility, whereas bulky aromatic groups (e.g., benzylbenzoyl) may reduce it. For example, 13d has a log P of 3.5 and improved aqueous solubility compared to earlier leads .
  • Metabolic Stability: The benzyl group in the target compound may increase susceptibility to oxidative metabolism, unlike halogenated analogs (e.g., 6l with a 4-cyanophenyl group), which show enhanced stability .

Biological Activity

4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes a benzyl group. Its molecular formula is C16H14N2OC_{16}H_{14}N_2O, and it has notable physicochemical properties that contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of dihydroquinoxalin-2-one exhibit significant anticancer activity. For instance, research has shown that 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation, mitochondrial pathway
MCF-715.0Induction of apoptosis
A549 (Lung)10.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have demonstrated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging evidence suggests that this compound may exhibit neuroprotective effects. Studies indicate its potential in reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with metastatic cancer reported improved survival rates when treated with a regimen including this compound alongside standard chemotherapy .
  • Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound led to significant improvements in behavioral tests measuring cognitive function after induced oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-substituted 3,4-dihydroquinoxalin-2(1H)-one derivatives, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves condensation of substituted benzoyl chlorides with dihydroquinoxaline precursors under anhydrous conditions. Key steps include:

  • Microwave-assisted coupling (e.g., 120°C, i-PrOH solvent) to enhance reaction efficiency and yield .
  • Copper-catalyzed aerobic oxidative alkynylation for introducing alkyne groups at the C3 position .
  • Photoredox-catalyzed C(sp³)–H activation under visible light (e.g., Ru-based catalysts) for cross-coupling with nucleophiles .
    • Optimization : Control of temperature, solvent polarity, and catalyst loading (e.g., 10 mol% CuI for alkynylation) is critical. Purity is ensured via column chromatography or recrystallization .

Q. How is the molecular structure of 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one characterized?

  • Techniques :

  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to determine bond angles, dihedral angles, and hydrogen-bonding networks .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., benzylbenzoyl group integration at δ 7.2–7.8 ppm) .
  • HRMS for molecular weight validation (e.g., [M+H]+^+ peaks within 0.001 Da accuracy) .

Q. What in vitro assays are used to screen the biological activity of this compound class?

  • Anticancer screening :

  • NIH-NCI 60 human tumor cell line panel to determine GI50_{50} values (sub-nanomolar potency observed in tubulin-binding derivatives) .
  • Tubulin polymerization inhibition assays to evaluate disruption of microtubule dynamics .
    • Anticonvulsant activity : AMPA receptor antagonism assessed via electrophysiological assays and molecular docking studies .

Advanced Research Questions

Q. How do structural modifications at the C3 and C4 positions influence antitumor activity?

  • Key Findings :

  • C3 alkynylation (e.g., aryl ethynyl groups) enhances tubulin-binding affinity by increasing hydrophobic interactions with the colchicine site .
  • C4 benzylbenzoyl substitution improves metabolic stability and solubility, as shown in pharmacokinetic studies (e.g., t1/2_{1/2} > 4 hours in murine models) .
  • Quinazoline ring substitution (e.g., 2-methyl groups) increases antiproliferative activity by 10-fold compared to unsubstituted analogs .
    • Methodological Approach :
  • SAR studies : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and correlate with IC50_{50} values .
  • Molecular dynamics simulations to predict binding poses in tubulin’s β-subunit pocket .

Q. What mechanistic insights explain the tumor-vascular disrupting activity of this compound?

  • In Vivo Evidence :

  • Compound 2 (structurally related) reduced tumor volume by 62% in xenograft models via dual mechanisms:
  • Anti-angiogenic effects : Disruption of endothelial cell proliferation (CD31 immunohistochemistry) .
  • Direct cytotoxicity : Caspase-3 activation and PARP cleavage observed in tumor tissues .
    • Pathway Analysis :
  • Downregulation of VEGF and HIF-1α in hypoxic tumor microenvironments .
  • ROS generation via photoredox pathways under hypoxia .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case Study :

  • Inversion dimers observed in crystal structures (via N–H···O hydrogen bonds) may explain variable solubility and bioavailability across derivatives .
  • Torsional strain in the dihydroquinoxaline ring (e.g., 10° deviation from planarity) affects conformational stability and target binding .
    • Validation Tools :
  • ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths .
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .

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